Methyl 2-acetamidoisonicotinate
Overview
Description
Methyl 2-acetamidoisonicotinate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of isonicotinic acid and features an acetamido group attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetamidoisonicotinate can be synthesized through several methods. One common approach involves the acylation of methyl isonicotinate with acetic anhydride in the presence of a base, such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamidoisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Methyl 2-acetamidoisonicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: It can be used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-acetamidoisonicotinate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used for muscle and joint pain relief.
Nicotinamide: A form of vitamin B3 with various biological roles.
Isonicotinic acid: A precursor for the synthesis of various pharmaceuticals.
Uniqueness
Methyl 2-acetamidoisonicotinate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetamido group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
methyl 2-acetamidopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)11-8-5-7(3-4-10-8)9(13)14-2/h3-5H,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCIOJMEKSDWSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623364 | |
Record name | Methyl 2-acetamidopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98953-21-0 | |
Record name | Methyl 2-acetamidopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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